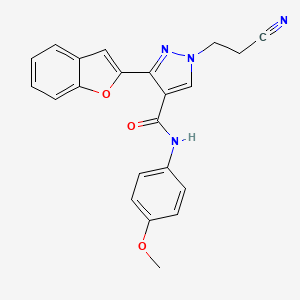![molecular formula C18H15Cl2NO2 B4973498 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline](/img/structure/B4973498.png)
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline, also known as DCPIQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCPIQ belongs to the class of quinoline-based compounds and has been found to possess several unique properties that make it an attractive candidate for various biochemical and physiological studies.
Mécanisme D'action
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline exerts its pharmacological effects by binding to the ion channel of the NMDA receptor and blocking the influx of calcium ions into the neuron. This leads to a decrease in the excitability of the neuron and a reduction in the strength of the synaptic connections between neurons.
Biochemical and Physiological Effects:
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline has been shown to have several biochemical and physiological effects, including a reduction in the release of neurotransmitters such as glutamate and dopamine. It has also been found to have neuroprotective effects against excitotoxicity, which is a process that can lead to neuronal damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline in lab experiments is its selectivity for the NMDA receptor, which allows for specific targeting of this receptor in various biological systems. However, one limitation of using 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several potential future directions for research on 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline, including the development of new synthetic methods for the compound, the investigation of its effects on other types of glutamate receptors, and the exploration of its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective antagonist of the NMDA receptor and has several unique properties that make it an attractive candidate for various biochemical and physiological studies. While there are some limitations to using 8-[3-(2,6-dichlorophenoxy)propoxy]quinoline in lab experiments, its potential future directions for research make it an exciting area of study in the field of neuroscience.
Méthodes De Synthèse
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline can be synthesized using a variety of methods, including the reaction of 8-hydroxyquinoline with 3-(2,6-dichlorophenoxy)propyl chloride in the presence of a base such as potassium carbonate. The resulting product can be purified using column chromatography or recrystallization techniques.
Applications De Recherche Scientifique
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Propriétés
IUPAC Name |
8-[3-(2,6-dichlorophenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c19-14-7-2-8-15(20)18(14)23-12-4-11-22-16-9-1-5-13-6-3-10-21-17(13)16/h1-3,5-10H,4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOICLBDKBCRPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=C(C=CC=C3Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(2,6-Dichlorophenoxy)propoxy]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide](/img/structure/B4973415.png)
![1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole](/img/structure/B4973434.png)

![dimethyl 4,4'-[(5-ethyl-2-oxo-1,3-cyclohexanediylidene)dimethylylidene]dibenzoate](/img/structure/B4973445.png)
![2-chloro-5-(5-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4973456.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-nitrobenzamide](/img/structure/B4973461.png)
![2-{4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B4973473.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4973476.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4973484.png)
![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4973487.png)
![10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4973490.png)


